molecular formula C7H9ClN2 B8304734 (5-Chloro-6-methylpyridin-2-YL)methanamine

(5-Chloro-6-methylpyridin-2-YL)methanamine

Cat. No. B8304734
M. Wt: 156.61 g/mol
InChI Key: AEGYENISGFCBPX-UHFFFAOYSA-N
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Patent
US09353104B2

Procedure details

To a mixture of 5-chloro-6-methylpicolinonitrile (3) (200 mg, 1.31 mmol) in MeOH (10 mL) was added NaBH4 (150 mg, 3.94 mmol), CoCl2 (5 mg) at room temperature. After 30 min, the mixture was filtered and purified by reverse phase chromatography (X bridge Prep C18OBD, 40-60% MeOH in water with 10 mmol NH4HCO3 modifier) to afford the compound as an oil.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
reactant
Reaction Step Two
[Compound]
Name
CoCl2
Quantity
5 mg
Type
reactant
Reaction Step Two
[Compound]
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:9]#[N:10])=[N:6][C:7]=1[CH3:8].[BH4-].[Na+]>CO.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:9][NH2:10])=[N:6][C:7]=1[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC=1C=CC(=NC1C)C#N
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
150 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
CoCl2
Quantity
5 mg
Type
reactant
Smiles
Step Three
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=CC(=NC1C)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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